1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one
Description
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-4-3-9(7-13)5-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI Key |
WOSXYVDDWSBVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Halogenation-Acylation Sequence
Step 1: Bromination of Ethyl-Substituted Precursor
Starting material: 2-ethylbenzaldehyde or derivative.
- Bromination at position 5 using $$ \text{Br}2/\text{FeBr}3 $$ or $$ \text{NBS} $$ (N-bromosuccinimide) under radical conditions.
- Example conditions :
| Parameter | Value |
|---|---|
| Solvent | $$ \text{CCl}_4 $$ |
| Catalyst | $$ \text{FeBr}_3 $$ |
| Temperature | 0–25°C |
| Yield | 65–78% |
Industrial-Scale Considerations
- One-pot methods (e.g., combined bromination/acylation) reduce purification steps:
Advantage Detail Catalyst efficiency $$ \text{AlCl}_3 $$ reused 3–4 cycles Purity >98% after recrystallization Throughput 10–15 kg/batch
Challenges and Optimizations
- Regioselectivity : Competing bromination at ortho/meta positions requires steric directing groups.
- Stability : The chloropropanone group is prone to hydrolysis; reactions must exclude moisture.
- Yield improvements :
Structural Validation
Post-synthesis characterization employs:
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethyl group may also influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
- Substituent Position : The position of bromomethyl (3-, 4-, or 5-) significantly alters steric and electronic effects. For example, the 5-bromomethyl group in the target compound may reduce steric hindrance compared to 3- or 4-substituted analogs .
- Functional Groups : The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups in analogs enhance electronegativity and metabolic stability compared to the ethyl group in the target compound .
- Reactivity: Bromomethyl and chlorine in the target compound make it reactive in nucleophilic substitutions, while amino/cyano groups in analogs (e.g., 1804220-65-2) enable hydrogen bonding or metal coordination .
Biological Activity
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is C₁₂H₁₄BrClO, with a molecular weight of approximately 289.6 g/mol. The compound includes a bromomethyl group at the 5-position of a 2-ethylphenyl moiety and a chloropropanone functional group. These structural characteristics contribute to its reactivity and potential biological activity, making it a candidate for further research in pharmacology and organic synthesis .
The biological activity of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to modulation of enzyme activities or receptor functions, potentially inhibiting or activating specific biological pathways . The compound's mechanism of action may involve:
- Covalent Bonding : Interaction with target proteins, altering their function.
- Enzyme Modulation : Potential inhibition or activation of enzymatic pathways.
- Receptor Interaction : Possible effects on receptor-mediated signaling pathways.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Pharmacological Applications : As a pharmaceutical precursor, it may be involved in synthesizing more complex drug molecules with therapeutic effects .
Enzyme Interaction Studies
Research on related compounds has shown that halogenated phenyl ketones can interact with various enzymes. For instance, the presence of bromine in the structure may enhance binding affinity to certain enzymes, thereby affecting metabolic pathways. Further investigation into the specific enzymes targeted by 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is necessary to elucidate its full biological profile .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one | C₁₂H₁₄BrClO | Similar bromomethyl and chloropropanone groups | Potentially similar antimicrobial properties |
| 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one | C₁₂H₁₄BrClF | Contains fluorine instead of ethyl group | Different reactivity due to fluorine's electronegativity |
| 1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one | C₁₂H₁₄BrClO | Different position of bromomethyl substitution | Varies in biological activity based on substitution |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetone backbone. A plausible route includes:
Friedel-Crafts acylation to introduce the 2-ethylphenyl group.
Halogenation at the 5-position using N-bromosuccinimide (NBS) under radical conditions to install the bromomethyl group.
Chlorination of the propanone moiety via treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Validation : Monitor reaction progress using TLC and confirm intermediates via H NMR. Similar halogenation strategies are detailed in brominated thiophene syntheses .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- H/C NMR : Assign aromatic protons (2-ethylphenyl), bromomethyl (δ ~4.3–4.6 ppm), and chloroketone (δ ~3.8–4.1 ppm for adjacent CH₂). Compare with analogous compounds in .
- IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated in halogenated enone systems .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to volatile chlorinated byproducts.
- Waste Disposal : Quench residual bromine/chlorine compounds with sodium thiosulfate before disposal. Refer to safety protocols in halogenated compound handling .
Advanced Research Questions
Q. How can the reactivity of the bromomethyl group be exploited in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst (e.g., as in bromothiophene derivatives ).
- Buchwald-Hartwig Amination : Introduce amines via Pd-mediated C-N bond formation. Optimize ligand choice (e.g., Xantphos) and base (Cs₂CO₃).
- Kinetic Analysis : Track reaction progress via GC-MS or in situ NMR to identify side products.
Q. How to design experiments to optimize the synthesis conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to maximize yield.
- High-Throughput Screening : Use automated platforms to test 10–20 conditions in parallel.
- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal parameters, as seen in similar multi-step syntheses .
Q. What strategies resolve contradictory spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Isotopic Labeling : Introduce C or H labels to trace ambiguous peaks.
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level), as demonstrated in enone systems .
Q. How to analyze the crystal structure and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine bond lengths/angles and packing motifs. For example, halogen bonding (Br···Cl) and C–H···π interactions are critical in brominated phenyl ketones .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts using software like CrystalExplorer.
Q. What computational methods elucidate the electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Transition State Analysis : Use QM/MM methods to explore reaction pathways (e.g., bromomethyl substitution barriers).
- Solvent Effects : Apply PCM or SMD models to simulate solvent interactions, referencing studies on chloroketones .
Q. How to assess potential biochemical applications using in vitro models?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion). Compare with chlorophenyl-thiazole hybrids .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.
- Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
